3,5-Diiodo-L-tyrosine hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-L-tyrosine hydrazide: is a derivative of the amino acid tyrosine, where two iodine atoms are substituted at the 3 and 5 positions of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-tyrosine hydrazide typically involves the iodination of L-tyrosine followed by the introduction of a hydrazide group. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate. The reaction is usually performed in an acidic medium to facilitate the iodination. After obtaining 3,5-Diiodo-L-tyrosine, the hydrazide group can be introduced by reacting the compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-L-tyrosine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atoms.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Diiodo-L-tyrosine hydrazide is used as a substrate in the assay of halogenated tyrosine and thyroid hormone aminotransferase . It is also an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .
Biology: The compound is studied for its role in the modulation of enzyme activity, particularly thyroid peroxidase, which is involved in the production of thyroid hormones .
Medicine: . These nanoparticles exhibit higher relaxivity compared to commercially available contrast agents, making them promising candidates for biomedical applications.
Industry: In the industrial sector, this compound is used in the synthesis of various iodinated compounds and as an intermediate in the production of thyroid hormones.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-L-tyrosine hydrazide involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone synthesis. The compound acts as a modulator of thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in the thyroid gland . This modulation affects the production of thyroid hormones, which play a vital role in regulating metabolism, growth, and development.
Comparison with Similar Compounds
3,5-Diiodo-L-tyrosine: A precursor in the production of thyroid hormones.
3,5-Diiodothyronine: An active thyroid hormone that stimulates energy expenditure.
3,3’,5-Triiodo-L-thyronine: Another thyroid hormone involved in growth and differentiation.
Uniqueness: 3,5-Diiodo-L-tyrosine hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical properties and reactivity compared to other iodinated tyrosines. This makes it valuable in specific biochemical assays and industrial applications.
Properties
CAS No. |
76203-88-8 |
---|---|
Molecular Formula |
C9H11I2N3O2 |
Molecular Weight |
447.01 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11I2N3O2/c10-5-1-4(2-6(11)8(5)15)3-7(12)9(16)14-13/h1-2,7,15H,3,12-13H2,(H,14,16)/t7-/m0/s1 |
InChI Key |
HPHQUJFHBAFOCR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)NN)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.